Home > Products > Screening Compounds P146628 > Oxytocin, 2-L-dopa-
Oxytocin, 2-L-dopa- - 59845-47-5

Oxytocin, 2-L-dopa-

Catalog Number: EVT-14739166
CAS Number: 59845-47-5
Molecular Formula: C43H66N12O13S2
Molecular Weight: 1023.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxytocin, 2-L-dopa- is a compound that combines the neuropeptide oxytocin with the amino acid derivative L-DOPA, which is primarily used in the treatment of Parkinson's disease. Oxytocin itself is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland, playing critical roles in social bonding, reproduction, and childbirth. The combination with L-DOPA suggests potential therapeutic applications related to dopamine regulation in neurological contexts, particularly in conditions like Parkinson's disease where dopamine levels are deficient .

Source and Classification

Oxytocin is derived from the OXT gene and is classified as a peptide hormone. L-DOPA (L-3,4-dihydroxyphenylalanine) is classified under amino acids and derivatives, specifically as a precursor to dopamine. The compound Oxytocin, 2-L-dopa- can be categorized as an organic compound within the broader classification of tyrosine derivatives due to its structural components .

Synthesis Analysis

The synthesis of Oxytocin, 2-L-dopa- involves coupling techniques that link L-DOPA with oxytocin or its analogs. Initial methods reported include the preparation of synthetic analogues by coupling N-carbobenzoxy-S-benzylcysteinyl-L-DOPA azide with various peptide sequences. This process typically requires protecting groups that are later removed through reduction methods, such as sodium in liquid ammonia, followed by oxidation to form the desired peptide structure .

The resultant compound exhibits significant biological activity but has been noted for instability at neutral or alkaline pH levels, which poses challenges for storage and application .

Molecular Structure Analysis

The molecular structure of Oxytocin, 2-L-dopa- integrates the cyclic structure of oxytocin with the side chain of L-DOPA.

Structural Data

  • Molecular Formula: C₁₃H₁₈N₂O₄S
  • Molecular Weight: 278.35 g/mol
  • Peptide Composition: Contains nine amino acids forming a cyclic structure stabilized by disulfide bonds.

The oxytocin portion consists of a disulfide-bridged hexacyclic ring (residues 1–6) and a linear tripeptide tail (residues 7–9), while L-DOPA contributes a phenolic side chain that enhances its interaction with dopaminergic pathways .

Chemical Reactions Analysis

Oxytocin, 2-L-dopa- participates in several biochemical reactions relevant to its pharmacological activity:

  1. Decarboxylation: L-DOPA undergoes decarboxylation to form dopamine, which can interact with dopamine receptors in the brain.
  2. Receptor Binding: The oxytocin component facilitates binding to oxytocin receptors, influencing various physiological responses including uterine contractions and lactation.
  3. Metabolism: The compound may be metabolized by enzymes such as oxytocinase and other peptidases that hydrolyze peptide bonds .
Mechanism of Action

The mechanism of action for Oxytocin, 2-L-dopa- involves multiple pathways:

  • Dopaminergic Pathways: Upon administration, L-DOPA crosses the blood-brain barrier and is converted into dopamine. This process is crucial for alleviating symptoms associated with Parkinson's disease by stimulating dopaminergic receptors.
  • Oxytocin Receptor Interaction: Oxytocin acts on specific receptors in the brain that modulate social behavior and emotional responses. The interaction may also influence dopaminergic signaling pathways, potentially reducing dyskinesias associated with chronic L-DOPA therapy .

Research indicates that oxytocin may mitigate levodopa-induced dyskinesias by modulating neuronal activity within the striatum and globus pallidus regions of the brain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful handling to maintain integrity.
  • pH Sensitivity: Unstable at neutral or alkaline pH levels; optimal stability observed at acidic conditions.

Relevant Data

The elimination half-life varies based on administration routes; intravenous administration shows a half-life of approximately 1–6 minutes while intranasal delivery can extend this duration to about 2 hours .

Applications

Oxytocin, 2-L-dopa- has potential applications in various scientific fields:

  1. Neurology: As a therapeutic agent for Parkinson's disease, it aims to enhance dopaminergic function while potentially reducing side effects associated with traditional L-DOPA treatments.
  2. Psychology and Psychiatry: Investigated for its role in social bonding and emotional regulation, oxytocin's incorporation with L-DOPA may offer insights into treating mood disorders linked to dopamine dysregulation.
  3. Reproductive Health: Given oxytocin's natural role in childbirth and lactation, this compound could be explored for enhancing reproductive health therapies.
Neurobiological Mechanisms of Oxytocin and Dopaminergic Pathways

Oxytocinergic Modulation of Dopaminergic Signaling in the Ventral Tegmental Area

Oxytocin directly modulates dopaminergic neuron activity in the ventral tegmental area (VTA), a pivotal region for reward processing and motivation. Oxytocin receptors (OTRs) are densely expressed on VTA dopamine neurons, where their activation enhances neuronal firing rates and burst activity. This occurs primarily through OTR-Gq protein coupling, leading to phospholipase C activation and subsequent intracellular calcium mobilization [6] [10]. The neuropeptide potentiates dopamine release in mesolimbic projection areas, particularly the nucleus accumbens, by increasing the sensitivity of dopamine neurons to excitatory glutamatergic inputs while reducing inhibitory GABAergic transmission [10].

Electrophysiological studies reveal that oxytocin administration induces a sustained increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in VTA dopamine neurons. This modulation is contingent upon NMDA receptor co-activation, indicating complex interactions between oxytocinergic and glutamatergic systems in regulating dopamine neuron excitability. Furthermore, oxytocin facilitates dopamine-dependent reward processing for social stimuli through this pathway, providing a mechanistic basis for its role in enhancing the salience of social rewards [6] [10].

Table 1: Oxytocin-Dopamine Interactions in the Ventral Tegmental Area

MechanismBiological EffectFunctional Outcome
OTR activation on DA neurons↑ Intracellular calcium dynamicsEnhanced neuronal excitability
OT-NMDA receptor interaction↑ Glutamatergic synaptic transmissionPotentiated burst firing activity
Presynaptic OTR modulation↓ GABAergic inhibitionDisinhibition of DA neuron activity
Axonal OTR expression↑ Dopamine release in NAcEnhanced reward encoding for social stimuli

Presynaptic and Postsynaptic Interactions in the Striatum

The striatum exhibits complex presynaptic and postsynaptic interactions between oxytocin and dopamine systems. Astrocytic processes in both dorsal and ventral striatum co-express dopamine D2 receptors (D2R) and OTRs, forming a critical regulatory node for striatal output [3] [8]. Activation of either receptor type inhibits 4-aminopyridine-evoked glutamate release from astrocyte processes, demonstrating functional overlap in modulating tripartite synaptic function. Notably, concurrent activation of D2R and OTR produces synergistic inhibition of glutamate release exceeding individual receptor effects, indicating receptor crosstalk at the presynaptic level [8].

At postsynaptic sites, oxytocin potentiates D2R signaling through allosteric interactions in medium spiny neurons. This facilitation enables D2R activation at substantially lower dopamine concentrations (subthreshold doses) when OTRs are co-activated. Biochemical studies confirm that this interaction occurs through physical heteromerization of D2R and OTR, which reorganizes G-protein coupling efficiency and enhances Gi/o-mediated signaling cascades [3] [8]. The resulting modulation of glutamatergic transmission influences reward prediction error signaling in the ventral striatum, as demonstrated by pharmacological fMRI studies where both oxytocin and L-DOPA administration blunt prediction error signaling in this region during reinforcement learning tasks [1] [3].

Endocannabinoid-Dependent Synaptic Plasticity in Reward Circuits

Oxytocin-dopamine interactions recruit endocannabinoid (eCB) signaling as a downstream effector in reward circuitry. In the nucleus accumbens, OTR activation stimulates anandamide biosynthesis through diacylglycerol lipase-alpha (DAGLα) upregulation. Anandamide then acts as a retrograde messenger at CB1 receptors, suppressing GABAergic inputs to dopamine neurons and thereby disinhibiting dopaminergic activity [8]. This eCB-dependent mechanism facilitates long-term depression (LTD) at inhibitory synapses on dopamine neurons, promoting sustained enhancement of dopamine release during reward processing.

Dopamine reciprocally modulates oxytocinergic effects through eCB mobilization. D2 receptor activation elevates 2-arachidonoylglycerol (2-AG) production via phospholipase Cβ stimulation, which subsequently primes oxytocin receptor trafficking to the plasma membrane. This interdependence creates a positive feedback loop where oxytocin enhances dopamine release, which in turn amplifies oxytocin receptor availability. Pharmacological disruption of CB1 receptors abolishes oxytocin-induced potentiation of dopamine release in the VTA-NAc pathway, confirming the essential intermediary role of eCBs in this interaction [8].

Receptor-Level Crosstalk Between Oxytocin and Dopamine Receptors

Biophysical evidence confirms heteromeric complex formation between dopamine D2 receptors (D2R) and oxytocin receptors (OTR) in striatal astrocytes and neurons. Proximity ligation assays demonstrate D2R-OTR heteromers in adult rat striatum with an interaction interface involving transmembrane domains 4 and 5 of both receptors [8]. Molecular modeling predicts a stable heterodimer configuration stabilized by:

  • Hydrophobic interactions between V192(OTR) and F198(D2R)
  • Hydrogen bonding between Q186(OTR) and S199(D2R)
  • Salt bridge formation between K270(OTR) and D179(D2R)

This heteromerization induces unique signaling properties distinct from monomeric receptors. While individual OTR activation typically couples to Gq proteins and D2R to Gi/o proteins, the heteromer exhibits preferential coupling to Gαz proteins with enhanced efficiency in inhibiting adenylyl cyclase activity [3] [8]. Functional consequences include:

  • Receptor trafficking: Heteromerization prolongs OTR residence time on the plasma membrane
  • Ligand affinity: OTR binding increases D2R affinity for dopamine by 3-fold
  • Signal transduction: Heteromers activate β-arrestin-2 pathways not recruited by either receptor alone

These molecular interactions underlie the context-dependent modulation of social reward processing observed in pharmacological fMRI studies, where oxytocin administration creates opposing prediction error signals for self-benefitting versus prosocial outcomes in cortical regions [1] [3].

Neuroanatomical Overlap in Mesolimbic and Hypothalamic Projections

Convergent anatomical projections create substrates for oxytocin-dopamine interactions across multiple brain regions. Oxytocinergic neurons from the paraventricular hypothalamus (PVN) send dense projections to:

  • Ventral tegmental area: Synapsing directly onto dopamine neuron dendrites
  • Nucleus accumbens core/shell: Forming perisynaptic contacts with dopamine terminals
  • Dorsal striatum: Innervating striatal interneurons that modulate dopaminergic signaling
  • Prefrontal cortex: Terminating in layers V-VI where dopamine axons are concentrated [6] [10]

Conversely, dopaminergic neurons reciprocally innervate hypothalamic oxytocin systems. The incertohypothalamic dopamine pathway originates in the zona incerta (A13 cell group) and projects extensively to the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus. Within these nuclei, dopamine terminals form symmetric synapses with oxytocin neurons, with ultrastructural analysis showing preferential innervation of oxytocin- over vasopressin-producing neurons [10]. This bidirectional connectivity creates multiple integration nodes for oxytocin-dopamine interactions:

Table 2: Neuroanatomical Substrates for Oxytocin-Dopamine Interactions

Neural PathwayOriginTerminationInteraction Mechanism
PVN oxytocin projectionParaventricular nucleusVTADirect synaptic contact with DA neurons
Mesolimbic DA pathwayVTANucleus accumbensDopamine terminals surrounded by OTR+ processes
Incertohypothalamic DAZona incerta (A13)PVN/SONDopaminergic synapses on OT neuron somata
Hypothalamic-spinal OTPVNSpinal cordColocalization with DA in autonomic nuclei
Nigrostriatal DASubstantia nigraDorsal striatumOTR expression on DA terminals in striatum

Properties

CAS Number

59845-47-5

Product Name

Oxytocin, 2-L-dopa-

IUPAC Name

1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C43H66N12O13S2

Molecular Weight

1023.2 g/mol

InChI

InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1

InChI Key

RFGZCPSUVUTJFB-SAFLANMPSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.